molecular formula C12H18N4O2S B7429490 N-(3-methyl-3-methylsulfonylbutyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-(3-methyl-3-methylsulfonylbutyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B7429490
M. Wt: 282.36 g/mol
InChI Key: OFBRRZLSNGNIBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methyl-3-methylsulfonylbutyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a small molecule that has been synthesized and studied for its potential applications in scientific research. This molecule has shown promising results in various studies, which have led to its increasing popularity in the scientific community.

Mechanism of Action

The mechanism of action of N-(3-methyl-3-methylsulfonylbutyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves the inhibition of certain enzymes. Specifically, this molecule has been shown to inhibit the activity of the enzyme CDK9, which is involved in the regulation of gene expression. By inhibiting this enzyme, N-(3-methyl-3-methylsulfonylbutyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(3-methyl-3-methylsulfonylbutyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as the activity of certain enzymes. Additionally, this molecule has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-methyl-3-methylsulfonylbutyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine in lab experiments is its specificity. This molecule has been shown to specifically inhibit the activity of CDK9, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of using this molecule is its potential toxicity. Further studies are needed to determine the safety and toxicity of this molecule.

Future Directions

There are several future directions for the study of N-(3-methyl-3-methylsulfonylbutyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. One direction is the development of this molecule as a potential drug candidate for the treatment of cancer and other diseases. Additionally, further studies are needed to determine the safety and toxicity of this molecule. Furthermore, the role of CDK9 in various biological processes needs to be further studied to fully understand the potential applications of this molecule.

Synthesis Methods

The synthesis of N-(3-methyl-3-methylsulfonylbutyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves a series of chemical reactions. The starting material is 2,6-diaminopurine, which is reacted with 3-methyl-3-methylsulfonylbutanal to form the intermediate compound. This intermediate is then reacted with 4-bromo-1-butanol to form the final product. The synthesis of this molecule has been optimized to achieve high yields and purity.

Scientific Research Applications

N-(3-methyl-3-methylsulfonylbutyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been studied for its potential applications in scientific research. It has been shown to inhibit the activity of certain enzymes, which makes it a potential drug candidate for the treatment of various diseases. Additionally, this molecule has been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

N-(3-methyl-3-methylsulfonylbutyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S/c1-12(2,19(3,17)18)5-7-14-11-9-4-6-13-10(9)15-8-16-11/h4,6,8H,5,7H2,1-3H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBRRZLSNGNIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCNC1=NC=NC2=C1C=CN2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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